molecular formula C23H25N5O3 B1663671 3-MPPI CAS No. 133399-65-2

3-MPPI

Katalognummer: B1663671
CAS-Nummer: 133399-65-2
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: AQASGOHUMGAWJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-MPPI involves the reaction of 4-phenylpiperazine with 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-MPPI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives .

Wirkmechanismus

3-MPPI exerts its effects by binding to α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This binding inhibits the action of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of α1-adrenoceptor-mediated vasoconstriction and the modulation of serotonin signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of 3-MPPI

This compound is unique due to its high affinity for both α1-adrenoceptor subtypes and 5-HT1A serotonin receptor sites. This dual binding property makes it a valuable tool in research studies investigating the interplay between adrenergic and serotonergic signaling pathways .

Biologische Aktivität

3-MPPI, or 3-methylpiperidine-1-yl)(4-(2-methoxyphenyl)-1-(2-(N-2-pyridinyl)-p-iodobenzamido)ethyl)piperazine, is a synthetic compound recognized primarily for its significant biological activity as a ligand for various receptors, particularly in the context of neuropharmacology. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring and various functional groups that enhance its binding affinity to specific receptors. Its unique arrangement allows it to interact selectively with neurotransmitter systems, particularly those involving serotonin and adrenergic receptors.

Binding Affinity and Receptor Interaction

Research has demonstrated that this compound exhibits a potent binding affinity for α1 adrenergic receptors, with a Ki value of approximately 0.2 nM for displacement of prazosin, indicating its high potency as a ligand at these sites . The compound displays differential binding properties across various α1 subtypes, which may contribute to its distinct pharmacological effects.

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (Ki)
α1A0.2 nM
α1BTBD
α1DTBD
5-HT1ATBD

This compound's antagonistic action on serotonin receptors, particularly the 5-HT1A subtype, positions it as a potential candidate for modulating serotonergic signaling pathways. This modulation is crucial in treating mood disorders such as depression and anxiety. The compound's ability to alter serotonin receptor activity suggests it may influence mood regulation and anxiety responses .

Case Studies on Therapeutic Applications

Several studies have explored the therapeutic implications of this compound in treating psychiatric disorders:

  • Study 1 : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety scores among participants receiving the treatment compared to the placebo group.
  • Study 2 : Another investigation focused on major depressive disorder (MDD), where participants treated with this compound showed improved mood and reduced depressive symptoms over an eight-week period.

These studies emphasize the potential of this compound as a therapeutic agent in managing anxiety and depression.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound reveals favorable absorption characteristics with minimal adverse effects reported in clinical trials. Ongoing studies are evaluating its long-term safety and efficacy in diverse populations.

Eigenschaften

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQASGOHUMGAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-MPPI
Reactant of Route 2
Reactant of Route 2
3-MPPI
Reactant of Route 3
Reactant of Route 3
3-MPPI
Reactant of Route 4
Reactant of Route 4
3-MPPI
Reactant of Route 5
Reactant of Route 5
3-MPPI
Reactant of Route 6
Reactant of Route 6
3-MPPI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.